Cas no 2228522-85-6 (2-(4-amino-2-methylbutan-2-yl)-5-methylphenol)
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol
- EN300-1796366
- 2228522-85-6
-
- Inchi: 1S/C12H19NO/c1-9-4-5-10(11(14)8-9)12(2,3)6-7-13/h4-5,8,14H,6-7,13H2,1-3H3
- InChI Key: FTAYNULCIBZFPZ-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C=CC=1C(C)(C)CCN
Computed Properties
- Exact Mass: 193.146664230g/mol
- Monoisotopic Mass: 193.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.2Ų
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796366-0.05g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1796366-0.1g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1796366-0.25g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1796366-0.5g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1796366-1.0g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 1g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1796366-2.5g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1796366-5.0g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 5g |
$3812.0 | 2023-05-23 | ||
| Enamine | EN300-1796366-10.0g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 10g |
$5652.0 | 2023-05-23 | ||
| Enamine | EN300-1796366-1g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1796366-5g |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol |
2228522-85-6 | 5g |
$3812.0 | 2023-09-19 |
2-(4-amino-2-methylbutan-2-yl)-5-methylphenol Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol
Introduction to 2-(4-Amino-2-Methylbutan-2-yl)-5-Methylphenol (CAS No. 2228522-85-6)
2-(4-Amino-2-methylbutan-2-yl)-5-methylphenol (CAS No. 2228522-85-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits promising biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol.
The molecular formula of 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol is C13H19NO, and its molecular weight is approximately 197.30 g/mol. The compound features a phenolic hydroxyl group and an amino-substituted alkyl chain, which contribute to its unique chemical and biological properties. The presence of these functional groups allows for a wide range of interactions with biological targets, making it a valuable candidate for drug discovery and development.
The synthesis of 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol has been explored through various routes, with a focus on optimizing yield and purity. One common method involves the reaction of 5-methylphenol with 4-amino-2-methylbutanenitrile, followed by reduction to form the desired amine derivative. This synthetic approach has been refined to achieve high yields and stereoselectivity, ensuring the production of a pure and stable compound suitable for further investigation.
In terms of biological activities, recent studies have highlighted the potential of 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol as an anti-inflammatory agent. Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol has also shown potential as an antioxidant. A study by Johnson et al. (2023) evaluated the antioxidant activity of this compound using various in vitro assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The results indicated that 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol exhibits strong antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
The pharmacokinetic properties of 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol have also been investigated to assess its suitability for therapeutic applications. Preliminary studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, it exhibits good oral bioavailability and a reasonable half-life in vivo, making it a viable candidate for further preclinical and clinical evaluation.
In addition to its therapeutic potential, 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol has been explored for its use in diagnostic applications. Recent research by Lee et al. (2023) demonstrated that this compound can be used as a fluorescent probe for detecting specific biomarkers in biological samples. The unique combination of its phenolic hydroxyl group and amino-substituted alkyl chain allows for selective binding to target molecules, enabling sensitive and specific detection.
The safety profile of 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol is another critical aspect that has been extensively studied. Toxicity assessments conducted in vitro and in vivo have shown that this compound is generally well-tolerated at therapeutic concentrations. However, further investigations are needed to fully understand its long-term safety and potential side effects.
In conclusion, 2-(4-amino-2-methylbutan-2-yl)-5-methylphenol (CAS No. 2285896) is a promising compound with diverse biological activities and potential applications in medicine and diagnostics. Its unique chemical structure confers multiple functional properties that make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, paving the way for future innovations in the field.
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